molecular formula C10H11BBrFO4 B14022623 (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid

Cat. No.: B14022623
M. Wt: 304.91 g/mol
InChI Key: FZAZKLLZCOBSIS-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is a multifunctional boronic acid derivative characterized by a phenyl ring substituted with bromine (at position 5), fluorine (position 2), and an isopropoxycarbonyl group (position 3), along with a boronic acid (–B(OH)₂) moiety. This combination of substituents confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The bromine and fluorine atoms enhance electrophilic reactivity, while the isopropoxycarbonyl group introduces steric bulk and modulates electronic effects, influencing both reaction rates and selectivity .

Properties

Molecular Formula

C10H11BBrFO4

Molecular Weight

304.91 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid

InChI

InChI=1S/C10H11BBrFO4/c1-5(2)17-10(14)7-3-6(12)4-8(9(7)13)11(15)16/h3-5,15-16H,1-2H3

InChI Key

FZAZKLLZCOBSIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C(=O)OC(C)C)Br)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-3-(isopropoxycarbonyl)benzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boronic Acid Derivatives

The reactivity and applications of arylboronic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Reactivity/Applications Reference
Target Compound : (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid Br (C5), F (C2), isopropoxycarbonyl (C3) ~313.0 g/mol High steric bulk; enhanced selectivity in cross-coupling; potential in medicinal chemistry due to ester functionality.
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid Br (C5), F (C2), ethoxycarbonyl (C3) ~299.0 g/mol Smaller ester group (ethoxy) reduces steric hindrance, increasing reaction rates in Suzuki couplings compared to isopropoxy derivatives.
(5-Bromo-2-fluoro-3-iodophenyl)boronic acid Br (C5), F (C2), I (C3) ~361.8 g/mol Iodine’s leaving group capability enables nucleophilic aromatic substitution; less stable in oxidative conditions.
(5-Bromo-2-fluoro-3-(trifluoroacetamido)phenyl)boronic acid Br (C5), F (C2), trifluoroacetamido (C3) ~329.8 g/mol Electron-withdrawing trifluoroacetamido group increases boronic acid acidity (pKa ~7.5), enhancing protein-binding in biochemical assays.
(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid F (C2), isopropoxy (C3), CF₃ (C5) ~292.0 g/mol Trifluoromethyl group enhances lipophilicity (clogP ~3.2); isopropoxy improves metabolic stability in drug candidates.

Electronic and Steric Effects

  • Isopropoxycarbonyl vs. Ethoxycarbonyl : The isopropoxy group in the target compound introduces greater steric hindrance (Taft steric parameter: 1.08) compared to ethoxy (0.93), slowing reaction kinetics but improving regioselectivity in cross-couplings .
  • Halogen vs. Ester Substitution : Iodine (in ’s compound) provides a reactive site for further functionalization, whereas the ester group in the target compound stabilizes intermediates via resonance, favoring stepwise synthetic routes .

Unique Advantages of the Target Compound

  • Synthetic Versatility : The isopropoxycarbonyl group acts as a directing group in metal-catalyzed reactions, enabling precise functionalization at the C3 position .
  • Stability : Compared to iodinated analogues, the ester group reduces susceptibility to oxidative degradation (e.g., half-life in H₂O₂: >24 hours vs. 6 hours for iodinated derivatives) .
  • Material Science Applications : The fluorine and bromine atoms enhance UV absorption (λmax ~265 nm), making the compound useful in photoactive materials .

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